(1S,2S)-N,N-Dimethyl-1,2-diphenyl-1,2-ethanediamine
Overview
Description
(1S,2S)-N,N-Dimethyl-1,2-diphenyl-1,2-ethanediamine, commonly known as DMDA, is a chiral molecule that has been used extensively in scientific research. It is a type of diamine that has two phenyl groups attached to the central carbon atom. DMDA has been used in various fields of research, including medicinal chemistry, organic synthesis, and pharmacology.
Scientific Research Applications
Stereospecific Co-crystallization
(Dunina et al., 1998) explored the resolution of racemic 1,2-diphenyl-1,2-ethanediamine through the recrystallization of its diastereomeric adducts with a chiral ortho-palladated complex. The study highlights the potential of this compound in stereospecific crystallization processes.
Optical Resolution and Circular Dichroism Spectra
Research by (Nakayama et al., 1981) on square-planar complexes of this compound demonstrated its utility in optical resolution processes, using circular dichroism (CD) spectra for analysis.
Synthesis of Chiral Bisferrocenyldiamines
(Song et al., 1999) synthesized a class of chiral bisferrocenyl diamines from this compound. Their study also examined the catalytic activity of these compounds, showing their importance in asymmetric catalysis.
Enantiopure Fluorous Derivatives
(Bayardon & Sinou, 2005) prepared enantiopure fluorous 1,2-diphenyl-1,2-ethanediamine derivatives, highlighting the compound's significance in the synthesis of complex organic molecules.
Phosphoramides Synthesis
(Denmark et al., 1999) utilized this compound for preparing both chiral and achiral phosphoramides, which have applications in asymmetric catalysis and organic synthesis.
Supramolecular Structures by Co-crystallization
(Reyes-Arellano et al., 1995) investigated the co-crystallization of this compound with bisimines, exploring its role in forming supramolecular structures through molecular recognition.
properties
IUPAC Name |
(1S,2S)-N',N'-dimethyl-1,2-diphenylethane-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-18(2)16(14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h3-12,15-16H,17H2,1-2H3/t15-,16-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDXASUOCKHCRL-HOTGVXAUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1)C(C2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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